molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2931627
CAS No.: 1705149-15-0
M. Wt: 289.35
InChI Key: CBLJUCOFXXAZSZ-UHFFFAOYSA-N
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Description

The compound 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative featuring a (3-methylphenyl)methanesulfonyl substituent at the 6-position. Pyrrolo[3,4-d]pyrimidines are bicyclic heterocycles consisting of a pyrimidine ring fused to a pyrrole ring. The dihydro (5H,6H,7H) configuration indicates partial saturation of the pyrrole ring, enhancing structural rigidity .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJUCOFXXAZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction proceeds through Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and high atom economy are often applied to optimize the synthesis process, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid yields sulfone derivatives .

Mechanism of Action

The mechanism of action of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrrolo[3,4-d]pyrimidine derivatives are compared with related fused pyrimidine systems:

Compound Class Core Structure Key Features Biological Relevance
Pyrrolo[3,4-d]pyrimidine Pyrrole + Pyrimidine Planar, rigid, dihydro configuration enhances stability Antimicrobial precursors
Pyrazolo[3,4-d]pyrimidine Pyrazole + Pyrimidine Broader substituent tolerance (e.g., anilino, hydroxylamino groups) Kinase inhibitors (e.g., anticancer)
Pyrido[3,4-d]pyrimidine Pyridine + Pyrimidine Increased hydrophilicity due to pyridine nitrogen Anticancer agents (e.g., acrylamide derivatives)

Substituent Effects

The substituent at the 6-position critically modulates physicochemical and biological properties:

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound (3-Methylphenyl)methanesulfonyl ~288.07 (calculated) Electron-withdrawing, polar sulfonyl group; hydrophobic 3-methylphenyl tail
2-Morpholino-4-(thiophen-3-yl)phenyl Morpholino + thiophenylphenyl N/A Bulky, electron-rich groups; potential CNS or kinase targeting
Pyrazolo[3,4-d]pyrimidine-4,6-diones Dione groups at 4,6-positions Varies High polarity, hydrogen-bonding capacity; used in anti-inflammatory agents
Pyrido[3,4-d]pyrimidine acrylamides Acrylamide at 6-position N/A Reactive Michael acceptor; targets cysteine residues in kinases
Key Observations:
  • In contrast, morpholino (electron-donating) and acrylamide (electrophilic) groups in analogs modulate reactivity differently .
  • Solubility : The sulfonyl group increases polarity, but the 3-methylphenyl moiety may reduce aqueous solubility compared to pyrido[3,4-d]pyrimidines with hydrophilic substituents .

Biological Activity

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 289.35 g/mol
  • CAS Number : 1705149-15-0

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant biological activities, particularly in cancer treatment. The methyl sulfonyl group at position 3 has been noted to enhance the antitumor activity of these compounds.

Antitumor Activity

  • Mechanism of Action : The compound has shown inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It primarily targets key pathways involved in tumor growth and survival.
  • Case Studies :
    • A study reported that a related pyrazole derivative exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, leading to cell death through apoptosis mechanisms .
    • Another investigation revealed that compounds similar to this compound demonstrated IC₅₀ values of 1.1 µM against HCT-116 cells, indicating potent antitumor effects .

Structure-Activity Relationships (SAR)

The structural modifications of pyrrolo[3,4-d]pyrimidines significantly influence their biological activity. The presence of the methanesulfonyl group is critical for enhancing the compound's interaction with target proteins involved in tumorigenesis.

Structural Feature Effect on Activity
Methyl sulfonyl groupEnhances antitumor activity
Substituted phenyl ringsModulates selectivity towards specific receptors

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibits cytotoxic effects across various cancer cell lines with varying degrees of potency.
  • Apoptotic Induction : It has been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, it enhances overall efficacy against resistant cancer cell types .

Q & A

Q. Basic Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra verify substitution patterns and regioselectivity. For example, aromatic protons of the 3-methylphenyl group appear as distinct multiplets (~7.0–7.5 ppm), while pyrrolo-pyrimidine protons resonate in the 8.0–9.0 ppm range .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 316 for related analogs) confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry for complex derivatives .

How can researchers optimize the synthesis yield of 6-[(3-methylphenyl)methanesulfonyl]pyrrolo[3,4-d]pyrimidine?

Q. Advanced Experimental Design

  • Catalyst Screening: Triethylamine enhances iminophosphorane formation during aza-Wittig reactions, improving cyclization efficiency .
  • Temperature Control: Maintaining 0–5 °C during isocyanate addition minimizes side reactions (e.g., oligomerization) .
  • Solvent Selection: Dichloromethane facilitates high solubility of intermediates, while ethanol enables efficient recrystallization .
  • Purity Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates before sulfonylation .

What strategies address discrepancies in reported biological activities of pyrrolo[3,4-d]pyrimidine derivatives?

Q. Advanced Data Contradiction Analysis

  • Enzyme Assay Standardization: Compare IC50_{50} values under consistent conditions (e.g., in situ GARFTase assays for antifolate activity). For example, IC50_{50} values for related analogs range from 1.2–1.5 nM, highlighting subtle structural influences on potency .
  • Structural-Activity Relationship (SAR) Studies: Evaluate substituent effects (e.g., sulfonyl vs. methyl groups) using computational docking and in vitro cytotoxicity assays .
  • Cross-Validation: Replicate key findings (e.g., antiproliferative effects) across multiple cell lines (e.g., KB cells vs. HeLa) to rule out cell-specific artifacts .

How can researchers evaluate the therapeutic potential of this compound in preclinical models?

Q. Advanced Preclinical Testing

  • In Vivo Neuroregeneration Models: Administer analogs (e.g., MS-818) in mouse peripheral nerve crush injury models. Monitor axonal regeneration via histopathology and functional recovery assays .
  • Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration using LC-MS/MS quantification in plasma and tissue homogenates .
  • Toxicity Screening: Conduct acute toxicity studies in rodents to establish safe dosing ranges .

What is the role of the (3-methylphenyl)methanesulfonyl group in modulating bioactivity?

Q. Advanced Mechanistic Insights

  • Hydrophobic Interactions: The sulfonyl group enhances binding to hydrophobic pockets in target enzymes (e.g., tyrosine kinases or GARFTase), as shown by molecular docking studies .
  • Electron-Withdrawing Effects: The sulfonyl moiety increases electrophilicity at the pyrimidine core, potentially improving interactions with nucleophilic residues in active sites .
  • Comparative Studies: Replace the sulfonyl group with acetyl or methyl groups to assess its necessity for activity. For example, sulfonyl-containing analogs show 10-fold higher potency than acetylated derivatives in kinase inhibition assays .

How can researchers design analogs of this compound with improved selectivity for kinase targets?

Q. Advanced Structure-Activity Relationship (SAR) Strategies

  • Regioisomer Exploration: Synthesize pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine analogs to compare target affinity. For example, pyrrolo[3,4-d]pyrimidines exhibit higher selectivity for Src-family kinases than other isomers .
  • Solvent-Exposed Modifications: Introduce polar substituents (e.g., morpholine or piperazine) to engage solvent-exposed regions of kinase ATP-binding pockets, reducing off-target effects .
  • Proteomic Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions and refine substituent design .

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